3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers 3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.:
VCID: VC18083842
InChI: InChI=1S/C10H17F3N2.2ClH/c11-10(12,13)7-1-3-15(4-2-7)9-5-8(14)6-9;;/h7-9H,1-6,14H2;2*1H
SMILES:
Molecular Formula: C10H19Cl2F3N2
Molecular Weight: 295.17 g/mol

3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers

CAS No.:

Cat. No.: VC18083842

Molecular Formula: C10H19Cl2F3N2

Molecular Weight: 295.17 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers -

Specification

Molecular Formula C10H19Cl2F3N2
Molecular Weight 295.17 g/mol
IUPAC Name 3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine;dihydrochloride
Standard InChI InChI=1S/C10H17F3N2.2ClH/c11-10(12,13)7-1-3-15(4-2-7)9-5-8(14)6-9;;/h7-9H,1-6,14H2;2*1H
Standard InChI Key YMNHOGUDWDVQGB-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C(F)(F)F)C2CC(C2)N.Cl.Cl

Introduction

3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride is a complex organic compound characterized by its unique structural features, which include a cyclobutane ring linked to a piperidine moiety with a trifluoromethyl substituent. This compound is typically encountered as a mixture of diastereomers, adding complexity to its synthesis and application. The presence of the trifluoromethyl group enhances its chemical reactivity and biological properties, making it relevant in pharmaceutical research.

Synthesis and Chemical Reactions

The synthesis of 3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride involves multiple steps, requiring careful control of reaction conditions such as temperature and solvent choice to optimize yield and selectivity towards the desired diastereomers. Industrial production may utilize continuous flow reactors and automated synthesis platforms to enhance efficiency.

This compound can participate in various chemical reactions, including nucleophilic substitution, due to the presence of both amine and trifluoromethyl functional groups. The specific conditions under which these reactions occur can significantly influence the yield and selectivity of products formed.

Biological Activities and Applications

3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride has potential applications in medicinal chemistry, particularly in the development of antifungal agents. The compound's mechanism of action is hypothesized to involve interaction with fungal cell membranes or specific metabolic pathways critical for fungal growth, potentially inhibiting key enzymes or disrupting membrane integrity.

The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable component in pharmaceutical research. Similar fluorinated compounds have been incorporated into various drugs due to their strong electron-withdrawing character and improved pharmacokinetic properties .

Research Findings and Future Directions

Research on 3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride is ongoing, with a focus on its potential biological activities and applications. The compound's complex stereochemistry, as a mixture of diastereomers, presents challenges but also opportunities for targeted drug design. Future studies may explore its interactions with specific molecular targets within biological systems to further elucidate its mechanism of action and potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator